Scientific Field: Organic Chemistry
Summary: The compound is a useful synthon in Sonogashira cross-coupling reactions.
Results: The ester group remains unaffected and there is no noticeable alkyne/allene rearrangement.
Scientific Field: Pharmaceutical Chemistry
Summary: Propargylamines are a class of compounds with many pharmaceutical and biological properties.
Methods: A green approach to synthesize such compounds is very relevant.
Scientific Field: Nanotechnology
Summary: The compound has found widespread application in various areas, including nanotube production.
Scientific Field: Medical Science
Summary: The compound displays antiulcer action and reduces gastric hypersecretion.
Results: They are inhibitors of collagenase, and may be used in the treatment of rheumatoid arthritis.
Scientific Field: Neurology
Scientific Field: Environmental Science
Summary: The compound acts as a mechanistic, irreversible inhibitor of the key enzyme ammonia monooxygenase.
Summary: A series of small molecules containing polar aromatic substituents and alkynes have been synthesized.
Scientific Field: Physical Chemistry
Summary: The compound has been involved in the study of hydrogen-bonded supramolecular structures.
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula and a molecular weight of 133.62 g/mol. This compound features a unique structure that includes an ethyl group, a methyl group, and a prop-2-yn-1-yl group, making it a versatile building block in organic synthesis and pharmaceutical chemistry. It is typically encountered as a hydrochloride salt, which enhances its solubility and stability in various applications.
There is no scientific literature available on the specific mechanism of action of Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride.
Research indicates that derivatives of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride exhibit various biological activities. Compounds within this class have been studied for their potential therapeutic applications, including anti-cancer properties. For instance, propargylamines, a related class of compounds, have shown efficacy in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by acting as monoamine oxidase inhibitors . Additionally, there are indications that these compounds may serve as inhibitors of collagenase, suggesting potential applications in treating conditions like rheumatoid arthritis.
The synthesis of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride typically involves multi-step organic reactions. A common approach includes the N-alkylation of methyl indole derivatives with propargyl bromide under phase-transfer catalysis conditions. This method allows for the introduction of the prop-2-yn-1-yl group while maintaining the integrity of other functional groups present . Other methods may involve using continuous flow reactors to optimize reaction conditions and improve yields, employing catalysts such as palladium or copper during the propargylation step.
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride has diverse applications across several fields:
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride shares structural similarities with several related compounds, which can be compared based on their functional groups and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Prop-2-ynylamine hydrochloride | Lacks ethyl and methyl substituents; simpler structure | |
(Prop-2-ynyl)(propyl)amine hydrochloride | Contains a propyl group instead of an ethyl and methyl combination | |
N-Ethyl-prop-2-yn-1-amine hydrochloride | Similar core structure but differs in substituent arrangement |
Uniqueness: Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride stands out due to its combination of both ethyl and methyl groups along with the prop-2-yn-1-ylic functionality. This unique arrangement provides enhanced reactivity and versatility compared to simpler analogs, making it particularly valuable in synthetic chemistry and medicinal applications .